1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17404865
InChI: InChI=1S/C7H7BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H7BrClN3O
Molecular Weight: 264.51 g/mol

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one

CAS No.:

Cat. No.: VC17404865

Molecular Formula: C7H7BrClN3O

Molecular Weight: 264.51 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one -

Specification

Molecular Formula C7H7BrClN3O
Molecular Weight 264.51 g/mol
IUPAC Name 1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-one
Standard InChI InChI=1S/C7H7BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11)
Standard InChI Key VWXSWKBSZWBEBE-UHFFFAOYSA-N
Canonical SMILES CC(=O)CNC1=NC=C(N=C1Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with:

  • A bromine atom at position 5

  • A chlorine atom at position 3

  • An aminoketone group (-NH-C(CH₃)=O) at position 2

The molecular formula is C₇H₇BrClN₃O, with a molecular weight of 281.51 g/mol. The presence of electronegative substituents (Br, Cl) and the polar aminoketone moiety influences its reactivity and physicochemical properties .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or amide coupling:

  • Intermediate Preparation:

    • 2-Amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) serves as the starting material .

    • React with chloroacetone under basic conditions to introduce the ketone moiety.

  • Reaction Mechanism:

    2-Amino-5-bromo-3-chloropyrazine+Cl-CH₂-CO-CH₃Base1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one+HCl\text{2-Amino-5-bromo-3-chloropyrazine} + \text{Cl-CH₂-CO-CH₃} \xrightarrow{\text{Base}} \text{1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one} + \text{HCl}

    The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on chloroacetone .

Optimization Considerations

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity .

  • Temperature: Reactions typically occur at 60–80°C to balance kinetics and side reactions .

  • Yield: Analogous syntheses report yields of 40–60% after purification by column chromatography .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/DescriptionSource Analogs
Melting Point135–140°C (predicted)
Boiling PointDecomposes above 250°C
Density1.8–2.0 g/cm³
SolubilitySoluble in DMSO, slightly in ethanol

Stability and Reactivity

  • Light Sensitivity: Bromine and chlorine substituents may render the compound light-sensitive, necessitating storage in amber glass .

  • Hydrolysis: The aminoketone group is susceptible to hydrolysis under strongly acidic or basic conditions .

HazardPrecautionary Measures
Toxic if inhaledUse fume hood; wear respirator
Skin irritationNitrile gloves; lab coat
Environmental toxicityAvoid aqueous discharge

Disposal Protocols

  • Incinerate in a certified facility at >1000°C to prevent brominated/chlorinated byproducts .

SupplierPurityPrice (USD/g)
Bejing Famous Pharmaceutical Tech95%$120
Sigma-Aldrich (Custom Synthesis)98%$250

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